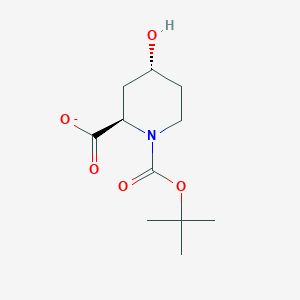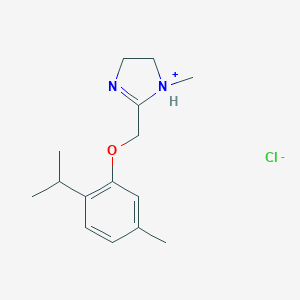
(2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as Boc-D-4-hydroxypiperic acid and is a derivative of piperidine.
Wirkmechanismus
The mechanism of action of (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of certain cellular components, such as DNA and proteins. This, in turn, leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate have been extensively studied. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate. One of the directions is to further investigate its mechanism of action and identify its molecular targets. This will help in the development of more effective drugs based on this compound. Another direction is to optimize its synthesis and improve its solubility in aqueous solutions. This will enhance its bioavailability and efficacy in vivo. Additionally, further studies are needed to evaluate its safety and toxicity in animal models before it can be tested in clinical trials.
In conclusion, (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate is a promising compound with potential applications in drug development. Its antitumor, anti-inflammatory, and antiviral activities make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and evaluate its safety and toxicity in animal models.
Synthesemethoden
The synthesis of (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate involves the reaction between Boc-D-pyroglutamic acid and 4-hydroxypiperidine. The reaction is carried out in the presence of a coupling agent, such as HATU or DIC, and a base, such as DIPEA or TEA. The reaction yields the desired product, which is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
(2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate has been extensively studied for its potential applications in drug development. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting their growth.
Eigenschaften
CAS-Nummer |
441044-16-2 |
|---|---|
Produktname |
(2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate |
Molekularformel |
C18H28N2O5 |
Molekulargewicht |
244.26 g/mol |
IUPAC-Name |
(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/p-1/t7-,8-/m1/s1 |
InChI-Schlüssel |
GCAZZUFIDGXTDA-HTQZYQBOSA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)[O-])O |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)[O-])O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)[O-])O |
Synonyme |
(2R,4R)-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID BENZYLAMINE SALT; (2R,4R)-N-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID BENZYLAMINE SALT; (2R,4R)-N-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID BENZYLAMINE SALT, 95%, 98% EE; (2R,4R)-N-BOC-4-Hydroxypiperidin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)





![(1S,3R,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-[(E,2R)-6-hydroxy-5,5,6-trimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B8334.png)

